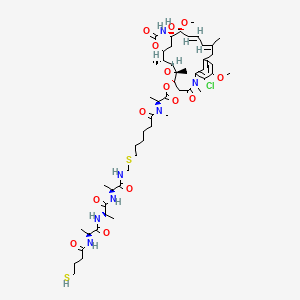

HS-(CH2)3CO-L-Ala-D-Ala-L-Ala-NH-CH2-S-(CH2)5-CO-DM

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C52H78ClN7O14S2 |

|---|---|

Molecular Weight |

1124.8 g/mol |

IUPAC Name |

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[6-[[[(2S)-2-[[(2R)-2-[[(2S)-2-(4-sulfanylbutanoylamino)propanoyl]amino]propanoyl]amino]propanoyl]amino]methylsulfanyl]hexanoyl]amino]propanoate |

InChI |

InChI=1S/C52H78ClN7O14S2/c1-29-17-15-18-39(71-11)52(69)27-38(72-50(68)58-52)30(2)45-51(7,74-45)40(26-43(63)60(9)36-24-35(23-29)25-37(70-10)44(36)53)73-49(67)34(6)59(8)42(62)20-13-12-14-22-76-28-54-46(64)31(3)56-48(66)33(5)57-47(65)32(4)55-41(61)19-16-21-75/h15,17-18,24-25,30-34,38-40,45,69,75H,12-14,16,19-23,26-28H2,1-11H3,(H,54,64)(H,55,61)(H,56,66)(H,57,65)(H,58,68)/b18-15+,29-17+/t30-,31+,32+,33-,34+,38+,39-,40+,45+,51+,52+/m1/s1 |

InChI Key |

ULXMZGPQPANDIN-UBLQCPHDSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCCCCSCNC(=O)[C@H](C)NC(=O)[C@@H](C)NC(=O)[C@H](C)NC(=O)CCCS)C)\C)OC)(NC(=O)O2)O |

Canonical SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCCCCSCNC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)CCCS)C)C)OC)(NC(=O)O2)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the HS-(CH2)3CO-L-Ala-D-Ala-L-Ala Linker-Payload System for Antibody-Drug Conjugates

Abstract

The field of targeted cancer therapy is increasingly dominated by antibody-drug conjugates (ADCs), which leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells. The efficacy and safety of an ADC are critically dependent on the design of its linker, the bridge connecting the antibody to the payload. This technical guide provides an in-depth analysis of a specific drug-linker conjugate: HS-(CH2)3CO-L-Ala-D-Ala-L-Ala-NH-CH2-S-(CH2)5-CO-DM . This system employs a protease-cleavable peptide sequence and a self-immolative spacer to ensure controlled release of a maytansinoid (DM) payload within the target cell. We will dissect the molecular architecture, provide validated protocols for conjugation and characterization, and illustrate the mechanism of action, offering researchers and drug developers a comprehensive resource for utilizing this advanced bioconjugation platform.

Introduction: The Central Role of Linker Technology in ADCs

Antibody-drug conjugates represent a paradigm of precision medicine, designed to widen the therapeutic window of cytotoxic agents by minimizing systemic exposure and maximizing intratumoral concentration. An ideal ADC linker must maintain a stable connection between the antibody and payload in systemic circulation, yet undergo efficient cleavage to release the active drug upon internalization into the target cancer cell.[1]

Linkers are broadly categorized as cleavable or non-cleavable.[2] Non-cleavable linkers release the drug only after the complete lysosomal degradation of the antibody, whereas cleavable linkers are designed to be severed by specific triggers within the cellular environment, such as low pH or, more commonly, the presence of lysosomal proteases.[3][4] The this compound system is a sophisticated example of a protease-cleavable linker, engineered for stability, specificity, and efficient payload release.

Chapter 1: Molecular Architecture and Design Rationale

The functionality of this drug-linker conjugate arises from the synergistic action of its distinct components. Each element is rationally designed to fulfill a specific role in the ADC's lifecycle, from conjugation to payload delivery. The generic name for this agent-linker conjugate is this compound, where DM signifies the maytansinoid moiety.[5][6][7]

The Thiol-Reactive Handle: HS-(CH2)3CO-

The terminal thiol group (-SH) of the 3-mercaptopropionyl moiety serves as the primary conjugation handle. Thiol-reactive linkers are widely used in bioconjugation to target the sulfhydryl groups of cysteine residues on proteins and peptides.[8][9] In a typical ADC manufacturing process, the interchain disulfide bonds of the monoclonal antibody are partially or fully reduced to expose free cysteine thiols, which then react with a thiol-reactive group on the linker (commonly a maleimide) to form a stable covalent bond.[10] This strategy allows for controlled and site-specific conjugation.

The Protease-Cleavable Peptide: -L-Ala-D-Ala-L-Ala-

The core of the release mechanism is the tripeptide sequence, L-Alanyl-D-Alanyl-L-Alanine. This sequence is designed to be a substrate for lysosomal proteases, such as Cathepsin B, which are highly active within the lysosomal compartment of tumor cells.[1][4]

-

Specificity: Protease-sensitive linkers leverage the unique enzymatic environment of the lysosome to trigger drug release, ensuring that the payload is liberated primarily inside the target cell, thereby minimizing off-target toxicity.[3]

-

Stability: The inclusion of a D-amino acid (D-Alanine) is a critical design feature. Natural proteases predominantly recognize and cleave peptide bonds between L-amino acids. The D-isomer confers significant steric hindrance, enhancing the stability of the linker against premature enzymatic degradation by plasma proteases during circulation.

The Self-Immolative Spacer and Drug Moiety: -NH-CH2-S-(CH2)5-CO-DM

Upon enzymatic cleavage of the peptide at the C-terminal L-Alanine, a cascade reaction is initiated within the remaining linker fragment. This "self-immolation" process is a spontaneous intramolecular reaction that culminates in the release of the unmodified, fully active drug.[1]

The drug moiety, designated as DM , is a maytansinoid.[5][6][7][11] Maytansinoids (e.g., DM1 and DM4) are highly potent microtubule inhibitors that induce cell cycle arrest and apoptosis. Their high cytotoxicity makes them unsuitable for systemic administration but ideal as ADC payloads, where their action can be precisely targeted.

Chapter 2: Synthesis and Conjugation Workflow

The generation of a functional ADC using this system is a multi-step process involving the synthesis of the drug-linker conjugate followed by its covalent attachment to a targeting antibody.

Overall Workflow

The process begins with a targeting antibody, which is first partially reduced. Concurrently, the thiol-reactive drug-linker is prepared. The two components are then incubated under controlled conditions to form the ADC, which is subsequently purified to remove unconjugated species and aggregates.

Caption: High-level workflow for the synthesis and purification of an ADC.

Experimental Protocol: Antibody Conjugation

This protocol outlines a general procedure for conjugating a maleimide-activated version of the HS-(...)-DM linker to a reduced monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4).

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP).

-

Maleimide-activated linker-payload, dissolved in DMSO.

-

Conjugation Buffer: Sodium borate buffer with EDTA (e.g., 50 mM sodium borate, 50 mM NaCl, 2 mM EDTA, pH 8.0).

-

Quenching reagent: N-acetylcysteine.

-

Purification system: Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).

Procedure:

-

Antibody Reduction:

-

Adjust the mAb concentration to 5-10 mg/mL in conjugation buffer.

-

Add a 5-10 fold molar excess of TCEP to the mAb solution.

-

Incubate at 37°C for 1-2 hours to achieve partial reduction of interchain disulfides.

-

Remove excess TCEP using a desalting column equilibrated with conjugation buffer.

-

-

Conjugation Reaction:

-

Immediately add the maleimide-activated linker-payload solution to the reduced mAb. A typical starting point is a 5-7 fold molar excess of linker over antibody.

-

Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light.

-

-

Quenching:

-

Add a 5-fold molar excess of N-acetylcysteine (relative to the linker) to quench any unreacted maleimide groups.

-

Incubate for 20 minutes at room temperature.

-

-

Purification:

-

Purify the ADC using an appropriate chromatography method (e.g., SEC) to remove unreacted linker, drug aggregates, and quenching agent.

-

Collect fractions corresponding to the monomeric ADC peak.

-

Buffer exchange the purified ADC into a formulation buffer (e.g., PBS, pH 7.2) and concentrate to the desired level.

-

Chapter 3: Mechanism of Action

The therapeutic effect of an ADC built with this linker system is contingent on a precise, multi-stage intracellular process.

Caption: The intracellular trafficking and activation pathway of the ADC.

-

Binding: The ADC circulates in the bloodstream and binds specifically to its target antigen on the surface of a cancer cell.

-

Internalization: The ADC-antigen complex is internalized via receptor-mediated endocytosis.[1]

-

Trafficking: The complex is trafficked through the endosomal pathway.

-

Lysosomal Fusion: The endosome matures and fuses with a lysosome, exposing the ADC to the organelle's acidic environment and high concentration of proteases.[1]

-

Enzymatic Cleavage: Lysosomal proteases, such as Cathepsin B, recognize and cleave the -L-Ala-D-Ala-L-Ala- peptide sequence.[1][4]

-

Payload Release: Cleavage of the peptide triggers the rapid, spontaneous self-immolation of the spacer, releasing the maytansinoid payload in its active form.

-

Cytotoxic Effect: The freed maytansinoid diffuses into the cytoplasm, binds to tubulin, disrupts microtubule dynamics, and ultimately induces cell cycle arrest and apoptosis.

Chapter 4: Analytical and Functional Characterization

Rigorous characterization is essential to ensure the quality, consistency, and efficacy of an ADC. A key critical quality attribute (CQA) is the Drug-to-Antibody Ratio (DAR) , which represents the average number of drug molecules conjugated to each antibody.[12]

Methods for DAR Determination

Several orthogonal methods are used to determine the DAR and assess the drug load distribution.[12][]

| Method | Principle | Information Provided | Pros & Cons |

| Hydrophobic Interaction Chromatography (HIC) | Separates species based on hydrophobicity. Each conjugated drug adds hydrophobicity, allowing separation of DAR 0, 2, 4, 6, 8 species.[12][14] | Average DAR, drug load distribution, percentage of unconjugated antibody. | Pro: Robust, widely used, provides distribution profile. Con: Requires method development, may not resolve all species. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Measures the precise molecular weight of the intact or reduced ADC. The mass difference reveals the number of conjugated drug-linkers.[15][16] | Average DAR, confirmation of species identity, site of conjugation (subunit analysis). | Pro: Highly accurate, provides mass confirmation. Con: Complex data analysis, requires specialized equipment.[17][18] |

| UV-Vis Spectroscopy | Measures absorbance at two wavelengths (e.g., 280 nm for protein, and another for the drug) to calculate concentrations.[12][][14] | Average DAR only. | Pro: Simple, rapid. Con: Less accurate, requires distinct absorbance peaks, provides no distribution information.[19] |

Protocol: DAR Analysis by HIC-HPLC

Materials:

-

Purified ADC sample.

-

HIC column (e.g., Butyl-NPR).

-

Mobile Phase A: High salt buffer (e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).

-

Mobile Phase B: Low salt buffer (e.g., 20 mM Sodium Phosphate, pH 7.0).

-

HPLC system with a UV detector.

Procedure:

-

Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.

-

Chromatography:

-

Equilibrate the HIC column with 100% Mobile Phase A.

-

Inject 20-50 µg of the ADC sample.

-

Elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.

-

Monitor absorbance at 280 nm.

-

-

Data Analysis:

-

Integrate the peaks corresponding to different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).

-

Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of Species * DAR of Species) / 100[]

-

Conclusion

The this compound drug-linker system represents a highly sophisticated platform for the development of next-generation antibody-drug conjugates. Its design incorporates a stable, protease-cleavable peptide and a self-immolative spacer to achieve tumor-specific release of a potent maytansinoid payload. The inclusion of a D-amino acid enhances systemic stability, a key factor for therapeutic success. By leveraging the validated protocols for conjugation and characterization outlined in this guide, researchers can effectively employ this technology to create targeted therapeutics with potentially improved efficacy and safety profiles. A thorough understanding of its molecular architecture and mechanism of action is paramount to optimizing ADC design and accelerating the development of novel cancer therapies.

References

-

Thiol reactive Linkers. AxisPharm. [Link]

-

A Brief Guide to Preparing a Peptide-Drug Conjugate. PubMed. [Link]

-

Thiol-Specific Linkers for the Synthesis of Oligonucleotide Conjugates via Metal-Free Thiol–Ene Click Reaction. ACS Publications. [Link]

-

ADC Drugs: Concepts of Linker Cleavage and Payload Release. IPHASE Biosciences. [Link]

-

Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates. Creative Biolabs ADC Blog. [Link]

-

A streamlined workflow for the determination of the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs). SCIEX. [Link]

-

Conjugate characterization. (A) HPLC and HPLC-MS analysis of peptide... ResearchGate. [Link]

-

Analysis Method for Drug-to-Antibody Ratio (DAR) of Antibody-drug Conjugates. Eurekabio. [Link]

-

Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. ACS Publications. [Link]

-

Drug-Antibody Ratio of an Antibody–Drug Conjugate by SEC-MALS. LCGC International. [Link]

-

Drug-to-Antibody Ratio Analysis Methods. PharmiWeb.com. [Link]

-

A Brief Guide to Preparing a Peptide–Drug Conjugate. ResearchGate. [Link]

-

Perspectives and Characterization on Antibody–Drug Conjugates. LCGC International. [Link]

-

Peptide–Drug Conjugates as Next-Generation Therapeutics: Exploring the Potential and Clinical Progress. MDPI. [Link]

-

Peptide-Drug Conjugates (PDCs): A Breakthrough in Precision Drug Design. GenScript. [Link]

-

Analytical methods for physicochemical characterization of antibody drug conjugates. NIH. [Link]

-

Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia. [Link]

-

LC-MS Analysis of Antibody-Drug Conjugates. Biocompare. [Link]

-

This compound. MCE (MedChemExpress). [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 4. iphasebiosci.com [iphasebiosci.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Thiol Reactive Linkers | BroadPharm [broadpharm.com]

- 9. Thiol reactive Linkers | AxisPharm [axispharm.com]

- 10. benchchem.com [benchchem.com]

- 11. This compound | Drug-Linker Conjugates for ADC | MCE [medchemexpress.cn]

- 12. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]

- 14. pharmiweb.com [pharmiweb.com]

- 15. sciex.com [sciex.com]

- 16. biocompare.com [biocompare.com]

- 17. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. enovatia.com [enovatia.com]

- 19. chromatographyonline.com [chromatographyonline.com]

"synthesis of L-Ala-D-Ala-L-Ala peptide linker"

An In-Depth Technical Guide to the Chemical Synthesis of the L-Ala-D-Ala-L-Ala Peptide Linker

Foreword

In the landscape of targeted therapeutics, particularly within the field of Antibody-Drug Conjugates (ADCs), the linker connecting the antibody to the cytotoxic payload is a component of critical importance. Its design dictates the stability, efficacy, and overall therapeutic index of the conjugate.[1][2] The L-Ala-D-Ala-L-Ala tripeptide has emerged as a significant linker motif. The strategic incorporation of a D-amino acid, D-Alanine, confers resistance to enzymatic degradation by endogenous proteases, which primarily recognize L-amino acids.[3] This key feature enhances the linker's stability in systemic circulation, ensuring the ADC remains intact until it reaches its target site. This guide, prepared for researchers and drug development professionals, provides a comprehensive, field-proven methodology for the chemical synthesis of this vital tripeptide linker, focusing on the principles and practical execution of Solid-Phase Peptide Synthesis (SPPS).

Foundational Synthetic Strategies: SPPS vs. Solution-Phase

The chemical synthesis of peptides can be broadly approached in two ways: Solution-Phase Peptide Synthesis (SPPS) and Solid-Phase Peptide Synthesis (SPPS).

-

Solution-Phase Synthesis: This classical approach involves carrying out all reactions with the reactants dissolved in an appropriate solvent.[4][5] While suitable for large-scale synthesis of a specific peptide, it requires purification of the intermediate product after each coupling step, a process that is often laborious and can lead to significant material loss.[5]

-

Solid-Phase Peptide Synthesis (SPPS): Pioneered by Bruce Merrifield, SPPS has become the method of choice for peptide synthesis in research and development.[6] The core principle involves covalently attaching the C-terminal amino acid to an insoluble polymer resin.[6][7] The peptide chain is then assembled in a stepwise manner on this solid support.[8] Excess reagents and byproducts from each reaction cycle are easily removed by simple filtration and washing, dramatically simplifying the overall process and allowing for automation.[9][10]

For a short tripeptide like L-Ala-D-Ala-L-Ala, SPPS offers unparalleled efficiency, speed, and ease of purification, making it the superior strategy.[6]

The Chemistry of Peptide Bond Formation: Core Principles

Successful peptide synthesis hinges on precise control of chemical reactions. This is achieved through the strategic use of protecting groups and activating reagents.

Orthogonal Protecting Group Strategy

To prevent self-polymerization and ensure the formation of the correct peptide sequence, the reactive α-amino and carboxyl groups of the amino acids must be temporarily blocked, or "protected".[11][12] The success of modern SPPS relies on an orthogonal protection scheme , where different classes of protecting groups are used that can be removed under distinct chemical conditions without affecting the others.[8]

The most prevalent strategy in modern SPPS is the Fmoc/tBu approach .[9]

-

Nα-Fmoc group (9-Fluorenylmethoxycarbonyl): This group protects the α-amino group of the incoming amino acid. It is base-labile and is efficiently removed by treatment with a solution of a secondary amine, typically piperidine in DMF.[13][14]

-

tBu-type groups (tert-Butyl): These groups are used to protect reactive amino acid side chains. They are acid-labile and are removed during the final cleavage step with a strong acid like trifluoroacetic acid (TFA).[14] (Note: Alanine does not have a reactive side chain, so side-chain protection is not required for this specific synthesis).

| Protecting Group | Abbreviation | Target Group | Cleavage Condition |

| 9-Fluorenylmethoxycarbonyl | Fmoc | α-Amino | Mild Base (e.g., 20% Piperidine in DMF)[14] |

| tert-Butoxycarbonyl | Boc | α-Amino | Moderate Acid (e.g., Trifluoroacetic Acid)[13][14] |

| tert-Butyl | tBu | Side Chain (e.g., Ser, Tyr) | Strong Acid (e.g., TFA)[14] |

| Benzyl | Bzl | Side Chain (e.g., Ser, Tyr) | Strong Acid (e.g., HF)[8] |

Carboxyl Activation and Coupling Reagents

The formation of a peptide bond between the carboxyl group of one amino acid and the amino group of another is thermodynamically unfavorable and requires chemical activation.[15] Coupling reagents convert the carboxylic acid into a more reactive intermediate, which is then susceptible to nucleophilic attack by the free amine of the growing peptide chain.[15]

The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, especially racemization.[16] Modern synthesis relies heavily on aminium/uronium or phosphonium salt-based reagents.

| Reagent Class | Examples | Key Characteristics |

| Carbodiimides | DCC, DIC, EDC | Highly effective but can lead to byproduct formation (DCU) and racemization. Often used with additives like HOBt.[16][17] |

| Aminium/Uronium | HBTU, TBTU, HATU, HCTU | Very efficient, fast reaction times, and reduced racemization.[17] HATU is more reactive than HBTU. Potential for guanidinylation side reaction if used in excess. |

| Phosphonium | PyBOP, PyAOP | Highly efficient with clean reactions, generally avoiding the side reactions associated with uronium salts. |

| Oxyma-based | COMU, PyOxim | Newer generation reagents with high reactivity and improved safety profiles, as they do not contain potentially explosive HOBt derivatives. |

Experimental Protocol: Solid-Phase Synthesis of L-Ala-D-Ala-L-Ala

This section details a step-by-step protocol for the manual synthesis of the tripeptide using the Fmoc/tBu SPPS strategy. The synthesis proceeds from the C-terminus to the N-terminus (L-Ala -> D-Ala -> L-Ala).

Materials & Equipment

-

Resin: Wang resin (for C-terminal acid).

-

Amino Acids: Fmoc-L-Ala-OH, Fmoc-D-Ala-OH.

-

Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

-

Base: DIPEA (N,N-Diisopropylethylamine).

-

Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), Diethyl ether (cold).

-

Reagents: Piperidine, TFA (Trifluoroacetic acid), Scavengers (e.g., Triisopropylsilane, Water).

-

Equipment: Solid-phase synthesis vessel, shaker, filtration apparatus, rotary evaporator, RP-HPLC system, mass spectrometer.

Step-by-Step Methodology

1. Resin Preparation & First Amino Acid Anchoring

-

Place Wang resin (e.g., 1 g, 1.0 mmol/g loading) in the synthesis vessel.

-

Swell the resin in DCM for 20 minutes, then in DMF for 20 minutes. This is crucial for optimal reagent permeation.[9]

-

Drain the DMF.

-

In a separate vial, dissolve Fmoc-L-Ala-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Add the activation mixture to the resin and shake at room temperature for 2-4 hours.

-

Drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all unreacted materials.

2. SPPS Cycle for D-Alanine (Second Residue)

-

Fmoc Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the resin. Shake for 3 minutes, drain. Repeat with a fresh piperidine solution for 10 minutes.[3] This two-step process ensures complete Fmoc removal.

-

Washing: Wash the resin extensively with DMF (5-7 times) to completely remove piperidine, which would neutralize the subsequent coupling reaction.

-

Coupling:

-

In a separate vial, pre-activate Fmoc-D-Ala-OH (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Shake at room temperature for 30-60 minutes. A ninhydrin test can be performed to confirm reaction completion (a negative result, i.e., colorless beads, indicates a complete reaction).

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3x).

3. SPPS Cycle for L-Alanine (Third Residue)

-

Repeat the deprotection, washing, and coupling steps from Section 3.2, this time using Fmoc-L-Ala-OH as the amino acid to be coupled.

4. Final Cleavage and Deprotection

-

After the final coupling and washing, perform a final Fmoc deprotection step as described in 3.2.1 to expose the N-terminal amine.

-

Wash the resin thoroughly with DMF (5x) followed by DCM (5x) and dry the peptide-resin under vacuum.

-

Prepare a cleavage cocktail. For a simple peptide like Ala-Ala-Ala, a standard cocktail is 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS). The scavengers (water, TIS) protect the peptide from reactive cations generated during cleavage.

-

Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin) and shake at room temperature for 2-3 hours.[3]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA filtrate dropwise into a large volume of cold diethyl ether. A white precipitate should form.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more to remove residual scavengers.

-

Dry the crude peptide pellet under vacuum.

Purification and Characterization

The crude synthetic product is not pure and contains deletion sequences or other byproducts from the synthesis.[18][19] Therefore, purification and subsequent characterization are mandatory to obtain the final product and verify its identity.

Purification by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.[18][20]

-

Principle: The peptide is dissolved in an aqueous mobile phase and loaded onto a hydrophobic stationary phase (e.g., C18 column). A gradient of increasing organic solvent (typically acetonitrile) is used to elute the peptides, with more hydrophobic species eluting later.

-

Typical Conditions:

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: A linear gradient from ~5% B to ~60% B over 30-60 minutes.

-

Detection: UV absorbance at 214/220 nm (peptide bond) and 280 nm.

-

-

Procedure: The crude peptide is dissolved in Mobile Phase A, filtered, and injected into the HPLC. Fractions are collected across the main peak and analyzed for purity.

Characterization

-

Mass Spectrometry (MS): The primary technique for confirming the identity of the peptide is to verify its molecular weight. Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for this purpose.[21] The expected monoisotopic mass for L-Ala-D-Ala-L-Ala (C9H17N3O4) is approximately 231.12 g/mol .

-

Analytical HPLC: The purity of the final product is assessed by analytical RP-HPLC. The purified fractions are injected onto an analytical column, and the purity is calculated by integrating the area of the product peak relative to the total peak area in the chromatogram.

Conclusion

The chemical synthesis of the L-Ala-D-Ala-L-Ala peptide linker is a well-established process readily achievable through Fmoc-based Solid-Phase Peptide Synthesis. The keys to a successful synthesis are the rigorous application of an orthogonal protection strategy, the use of high-efficiency coupling reagents to ensure complete reactions at each step, and meticulous washing to prevent the accumulation of byproducts. Following synthesis, RP-HPLC purification and mass spectrometry characterization are essential to ensure the high purity and correct identity required for its application in advanced drug development, such as in the construction of next-generation Antibody-Drug Conjugates.

References

- A Comparative Guide to N-Terminal Protecting Groups for L-Alanine in Peptide Synthesis - Benchchem.

- Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.

- Coupling Reagents - Aapptec Peptides.

- Analysis and Purification of Synthetic Peptides by Liquid Chromatography - Agilent.

- Peptide Coupling Reagents Guide - Sigma-Aldrich.

- Synthetic Peptide Analysis | Purification, Characterization & Monitoring - Waters Corporation.

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.

- Peptide Coupling Reagents, More than a Letter Soup.

- Protecting Groups in Peptide Synthesis: A Detailed Guide.

- Protecting Groups in Peptide Synthesis - PubMed - NIH.

- Synthetic Peptide Purification Using Preparative LC-MS - Learning Hub - Gilson.

- High-throughput purity estimation and characterisation of synthetic peptides by electrospray mass spectrometry - PubMed.

- 26.7: Peptide Synthesis - Chemistry LibreTexts.

- Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC - NIH.

- Methods and protocols of modern solid phase peptide synthesis.

- Introduction to Peptide Synthesis Methods - Bachem.

- Amino Acid-Protecting Groups - SciSpace.

- Overview of Solid Phase Peptide Synthesis (SPPS).

- Introduction to Peptide Synthesis - PMC - NIH.

- Solid-phase synthesis - Wikipedia.

- Recent Advances in Peptide Linkers for Antibody-Drug Conjugates - ACS Publications.

- Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - NIH.

- Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - NIH.

- Lecture 26: Solution phase peptide synthesis : mechanism and end protection - YouTube.

- The Strategic Incorporation of D-Alanine in Peptide Synthesis: A Technical Guide to H-D-Ala-OtBu.HCl - Benchchem.

- Val-ala linkers - ADC Linkers - AxisPharm.

- A Technical Whitepaper on the Ala-Ala-Asn Linker in Pro-Drug Design for Targeted Drug Delivery - Benchchem.

- D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - ASM Journals.

- Antibody–drug conjugates: Recent advances in linker chemistry - PMC - NIH.

Sources

- 1. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Solid-phase synthesis - Wikipedia [en.wikipedia.org]

- 7. bachem.com [bachem.com]

- 8. peptide.com [peptide.com]

- 9. chemistry.du.ac.in [chemistry.du.ac.in]

- 10. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. benchchem.com [benchchem.com]

- 14. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 15. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 16. bachem.com [bachem.com]

- 17. peptide.com [peptide.com]

- 18. agilent.com [agilent.com]

- 19. waters.com [waters.com]

- 20. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 21. High-throughput purity estimation and characterisation of synthetic peptides by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Cleavage of the Ala-D-Ala-L-Ala Peptide Sequence

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the principles, methodologies, and analysis of the enzymatic cleavage of the heterochiral peptide sequence, Ala-D-Ala-L-Ala. This document offers in-depth mechanistic insights, field-proven experimental protocols, and robust data analysis strategies, grounded in authoritative scientific literature.

Part 1: Introduction - The Stereochemical Challenge of D-Amino Acid-Containing Peptides

The Ubiquity of L-Amino Acids and the Proteolytic Shield of D-Amino Acids

In nature, proteins and most peptides are constructed from L-amino acids. This inherent chirality dictates the three-dimensional structure and function of these biomolecules. Consequently, the vast majority of proteases and peptidases have evolved to be highly stereospecific, recognizing and cleaving peptide bonds exclusively between L-amino acids.[1][2] The introduction of a D-amino acid into a peptide sequence acts as a significant barrier to enzymatic degradation, effectively creating a "proteolytic shield."[3][4] This resistance to common proteases makes peptides containing D-amino acids highly attractive as therapeutic agents due to their increased in vivo stability and prolonged half-life.[3][4][5]

The Ala-D-Ala-L-Ala Motif: A Model for Heterochiral Peptide Metabolism

The Ala-D-Ala-L-Ala sequence represents a fascinating model for studying the enzymatic processing of heterochiral peptides. It presents a unique challenge to proteases with its L-D-L stereochemical arrangement. Understanding how and which enzymes can cleave such a sequence is pivotal for designing peptidomimetics with tailored stability and for elucidating novel enzymatic functions in various biological systems.

Significance in Drug Development and Microbiology

The study of D-amino acid-containing peptide cleavage is not merely an academic exercise. In drug development, engineering peptides with specific D-amino acid substitutions is a key strategy to enhance their therapeutic potential by improving their pharmacokinetic profiles.[5] In microbiology, the D-Ala-D-Ala motif is a cornerstone of bacterial cell wall peptidoglycan synthesis and a critical target for antibiotics like vancomycin. Enzymes that modify these structures, including DD-transpeptidases and DD-carboxypeptidases, are central to bacterial survival and antibiotic resistance. While the focus of this guide is the L-D-L sequence, the principles of enzymatic interaction with D-amino acids are broadly applicable.

Part 2: Mechanistic Insights into the Enzymatic Recognition and Cleavage of D-Amino Acid Linkages

The Principle of Stereospecificity in Proteolysis

The specificity of proteases for L-amino acids is a fundamental principle of biochemistry.[1][2] The active site of a typical protease is a chiral environment, exquisitely shaped to accommodate the precise stereochemistry of L-amino acid side chains and the peptide backbone. An enzyme's catalytic residues are positioned to facilitate nucleophilic attack on the carbonyl carbon of the peptide bond. The presence of a D-amino acid disrupts this precise alignment, sterically hindering the substrate from fitting correctly into the active site and preventing catalysis.

Overcoming the Stereochemical Barrier: How Enzymes Adapt to D-Amino Acids

Despite the general rule of L-specificity, certain enzymes have evolved the capacity to recognize and process peptides containing D-amino acids. This is achieved through several adaptations:

Enzymes that can accommodate D-amino acids often possess a more spacious or flexible active site. This allows for alternative binding modes that can correctly position the peptide bond for cleavage, even with the altered stereochemistry.

Many peptidases that act on D-amino acid-containing substrates are metalloenzymes, frequently utilizing a zinc ion in their active site.[6][7][8] The zinc ion functions as a Lewis acid, polarizing the carbonyl group of the peptide bond and making it more susceptible to nucleophilic attack by a water molecule.[8] This mechanism can be less dependent on the precise stereochemical positioning of adjacent amino acid side chains compared to the catalytic triad mechanism of serine or cysteine proteases.

A Proposed Mechanism for Ala-D-Ala-L-Ala Cleavage

The cleavage of the internal D-Ala-L-Ala bond in the Ala-D-Ala-L-Ala peptide is likely mediated by a zinc metallopeptidase. The proposed catalytic cycle is illustrated below.

Caption: Proposed mechanism for zinc metallopeptidase-mediated cleavage.

Part 3: Key Enzyme Classes Involved in D-Amino Acid Peptide Cleavage

D-Aminopeptidases: The Specialists for N-Terminal D-Amino Acids

D-aminopeptidases (DAPs) are a class of enzymes that specifically catalyze the removal of an N-terminal D-amino acid from a peptide.[9] These enzymes would be capable of cleaving the N-terminal L-Ala if it were a D-amino acid, but are unlikely to cleave the internal D-Ala-L-Ala bond. Their study, however, provides valuable insights into the structural requirements for D-amino acid recognition.

DD-Peptidases and their Potential for L-D Cleavage

DD-peptidases, primarily involved in bacterial cell wall metabolism, show a strong preference for cleaving D-Ala-D-Xaa sequences.[10] While their primary substrates are D-D peptides, some studies have shown that under certain conditions, such as with thiolester substrates, they can tolerate an L-amino acid at the C-terminal position.[10] This suggests a degree of flexibility that might be exploited for cleaving D-L linkages.

Metallopeptidases: A Promising Class for Internal L-D-L Cleavage

As discussed in the mechanistic section, zinc metallopeptidases are strong candidates for cleaving the internal D-Ala-L-Ala bond.[7][8] Their catalytic mechanism, centered on a metal cofactor, can provide the necessary adaptability to accommodate the unconventional stereochemistry of the substrate.

Part 4: Experimental Protocols for Studying Ala-D-Ala-L-Ala Cleavage

Sourcing and Synthesis of the Ala-D-Ala-L-Ala Peptide

The peptide can be custom-synthesized using solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids. It is crucial to use high-purity L-Alanine, D-Alanine, and L-Alanine to ensure the correct stereochemistry of the final product. Post-synthesis, the peptide should be purified by reversed-phase HPLC and its identity confirmed by mass spectrometry.

Detailed Protocol for an In Vitro Enzymatic Cleavage Assay

This protocol provides a framework for assessing the cleavage of Ala-D-Ala-L-Ala by a candidate enzyme.

-

Substrate Stock Solution: 10 mM Ala-D-Ala-L-Ala in sterile, nuclease-free water.

-

Enzyme Stock Solution: 1 mg/mL of the purified candidate enzyme in an appropriate storage buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl).

-

Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 µM ZnCl₂ (if a metallopeptidase is being tested).

-

Quenching Solution: 10% Trifluoroacetic Acid (TFA) in water.

-

Prepare a master mix of the reaction buffer.

-

In a microcentrifuge tube, add the reaction buffer to a final volume of 90 µL.

-

Add 5 µL of the 10 mM substrate stock solution to achieve a final concentration of 500 µM.

-

Pre-incubate the tube at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate the reaction by adding 5 µL of the enzyme stock solution (final concentration will depend on the enzyme's activity, a starting point could be 1-10 µg/mL).

-

Incubate the reaction at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 10 µL aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the 10 µL aliquot to 10 µL of the 10% TFA quenching solution.

-

Store the quenched samples at -20°C until HPLC analysis.

-

No-Enzyme Control: A reaction mixture containing the substrate but no enzyme, to ensure the peptide is stable under the assay conditions.

-

No-Substrate Control: A reaction mixture containing the enzyme but no substrate, to check for any auto-proteolysis or contaminating peptides in the enzyme preparation.

Caption: Workflow for the in vitro enzymatic cleavage assay.

Part 5: Analytical Techniques for Monitoring Cleavage and Characterizing Products

High-Performance Liquid Chromatography (HPLC) for Separation of Cleavage Products

Reversed-phase HPLC (RP-HPLC) is the gold standard for separating and quantifying the substrate and its cleavage products.[11][12][13][14]

In RP-HPLC, peptides are separated based on their hydrophobicity. A non-polar stationary phase (typically C18) is used with a polar mobile phase. Peptides are eluted by a gradient of increasing organic solvent (e.g., acetonitrile), with more hydrophobic peptides eluting later.

| Parameter | Value |

| Column | C18, 3.5 µm particle size, 4.6 x 150 mm |

| Mobile Phase A | 0.1% TFA in water |

| Mobile Phase B | 0.1% TFA in acetonitrile |

| Gradient | 5-50% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm and 280 nm |

| Injection Volume | 10 µL |

Mass Spectrometry (MS) for Product Identification and Sequencing

Mass spectrometry is indispensable for confirming the identity of the cleavage products.[15][16][17]

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are two common techniques for ionizing peptides for MS analysis. Time-of-flight (TOF) analyzers are often used to measure the mass-to-charge ratio of the ions.

By comparing the observed masses of the product peaks with the theoretical masses of the expected cleavage fragments (Ala-D-Ala and L-Ala, or L-Ala and D-Ala-L-Ala), the precise cleavage site can be confirmed. Tandem MS (MS/MS) can be used to further sequence the fragments for unambiguous identification.

Part 6: Data Analysis and Interpretation

Calculating the Rate of Cleavage from HPLC Data

The rate of cleavage is determined by monitoring the decrease in the peak area of the substrate (Ala-D-Ala-L-Ala) and the increase in the peak areas of the products over time. A standard curve for the substrate can be used to convert peak area to concentration.

Determining Enzyme Kinetic Parameters (Km and kcat)

By measuring the initial reaction rates at varying substrate concentrations, the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) can be determined using non-linear regression analysis of the Michaelis-Menten equation.[18][19][20][21]

Tabulated Summary of Kinetic Data for Relevant Enzymes

The following table provides hypothetical kinetic parameters for an enzyme cleaving the Ala-D-Ala-L-Ala peptide. Actual values must be determined experimentally.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Metallopeptidase X | Ala-D-Ala-L-Ala | 150 | 10 | 6.7 x 10⁴ |

| D-Aminopeptidase Y | D-Ala-L-Ala-L-Ala | 50 | 25 | 5.0 x 10⁵ |

Part 7: Conclusion and Future Directions

Summary of Key Findings and Best Practices

This guide has outlined the key considerations and methodologies for studying the enzymatic cleavage of the Ala-D-Ala-L-Ala peptide. The successful investigation of this process hinges on the careful selection of candidate enzymes, the implementation of robust in vitro assays, and the use of high-resolution analytical techniques like HPLC and mass spectrometry.

Unanswered Questions and Future Research Avenues

The field of D-amino acid-containing peptide metabolism is still evolving. Key areas for future research include the discovery and characterization of novel enzymes with L-D-L cleavage specificity, the elucidation of their three-dimensional structures to understand the basis of their unique substrate recognition, and the application of this knowledge to the rational design of highly stable and effective peptide therapeutics.

Part 8: References

-

ResearchGate. (n.d.). Stereospecificity of proteolysis. (A) The substrate carbonyl points... Retrieved from [Link]

-

Mutter, M., & Wyss, D. F. (2012). Protease-Resistant Peptide Design – Empowering Nature’s Fragile Warriors Against HIV. CHIMIA International Journal for Chemistry, 66(10), 748–752.

-

LifeTein. (2012, March 28). D-amino acid peptides to resist common proteases. Retrieved from [Link]

-

Xu, C., et al. (2020). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Chemical Science, 11(3), 578-591.

-

ResearchGate. (n.d.). Breakdown of the stereospecificity of DD-peptidases and beta-lactamases with thiolester substrates. Retrieved from [Link]

-

Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

-

PubMed Central. (2015, January 12). Characterization of a Proteolytically Stable D-Peptide That Suppresses Herpes Simplex Virus 1 Infection: Implications for the Development of Entry-Based Antiviral Therapy. Retrieved from [Link]

-

Wikipedia. (n.d.). D-stereospecific aminopeptidase. Retrieved from [Link]

-

PubMed Central. (n.d.). Chemical mechanism of D-amino acid oxidase from Rhodotorula gracilis: pH dependence of kinetic parameters. Retrieved from [Link]

-

PubMed Central. (n.d.). HPLC Analysis and Purification of Peptides. Retrieved from [Link]

-

SciSpace. (n.d.). HPLC analysis and purification of peptides. Retrieved from [Link]

-

Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

-

PubMed Central. (n.d.). Structural Basis of Murein Peptide Specificity of a γ-D-glutamyl-L-diamino Acid Endopeptidase. Retrieved from [Link]

-

ResearchGate. (n.d.). The mechanism of peptide hydrolysis of the di-zinc metallopeptidase Aeromonas proteolytica aminopeptidase. 21. Retrieved from [Link]

-

PubMed Central. (2011, May 11). Metal Preferences of Zinc-Binding Motif on Metalloproteases. Retrieved from [Link]

-

PubMed. (n.d.). Exploring the structure and function of zinc metallopeptidases: old enzymes and new discoveries. Retrieved from [Link]

-

PubMed. (n.d.). Function and mechanism of zinc metalloenzymes. Retrieved from [Link]

-

PubMed. (n.d.). Enzymatic degradation of beta- and mixed alpha,beta-oligopeptides. Retrieved from [Link]

-

PubMed. (n.d.). Dynamic kinetic resolution of amino acid amide catalyzed by D-aminopeptidase and alpha-amino-epsilon-caprolactam racemase. Retrieved from [Link]

-

JoVE. (2019, January 9). A Fluorogenic Peptide Cleavage Assay to Screen for Proteolytic Activity: Applications for coronavirus spike protein activation. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrometry analysis of the cleavage peptides. The human MT6-MMP... Retrieved from [Link]

-

DeepAI. (n.d.). New method of peptide cleavage based on Edman degradation. Retrieved from [Link]

-

ResearchGate. (n.d.). Substrate Specificity and Kinetic Parameters of Aminopeptidase. Retrieved from [Link]

-

PubMed. (n.d.). Amino acid composition and effect of pH on the kinetic parameters of renal dipeptidase. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and kinetic parameters of hydrolysis by trypsin of some acyl-arginyl-p-nitroanilides... Retrieved from [Link]

-

ORBi. (n.d.). Development of LDI Mass Spectrometry as alternative methods for peptide analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Families of zinc metallopeptidases and alignment of amino acid... Retrieved from [Link]

-

DeepAI. (n.d.). A New Deep Learning Tool to Translate Mass Spectra into Peptide Sequences. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Protease-Resistant Peptide Design – Empowering Nature's Fragile Warriors Against HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifetein.com [lifetein.com]

- 4. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Metal Preferences of Zinc-Binding Motif on Metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the structure and function of zinc metallopeptidases: old enzymes and new discoveries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Function and mechanism of zinc metalloenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dynamic kinetic resolution of amino acid amide catalyzed by D-aminopeptidase and alpha-amino-epsilon-caprolactam racemase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. hplc.eu [hplc.eu]

- 12. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. frontlinegenomics.com [frontlinegenomics.com]

- 18. researchgate.net [researchgate.net]

- 19. Chemical mechanism of D-amino acid oxidase from Rhodotorula gracilis: pH dependence of kinetic parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Amino acid composition and effect of pH on the kinetic parameters of renal dipeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and kinetic parameters of hydrolysis by trypsin of some acyl-arginyl-p-nitroanilides and peptides containing arginyl-p-nitroanilide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugate (ADC) Development

The Strategic Imperative for Cleavable Linkers in ADCs

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the exquisite specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload.[1][2] The lynchpin of this tripartite system is the chemical linker, a component whose sophistication dictates the therapeutic index of the ADC.[3][][5] While non-cleavable linkers, which release their payload only upon complete lysosomal degradation of the antibody, offer exceptional stability, cleavable linkers provide a dynamic and often necessary alternative.[6][7][8]

Cleavable linkers are designed to be stable in systemic circulation but to undergo scission upon encountering specific triggers within the tumor microenvironment (TME) or inside the cancer cell.[7][9] This controlled release mechanism is paramount for several reasons:

-

Payload Activation: Many cytotoxic payloads are modified for conjugation and must be released in their native, unmodified form to exert maximal potency. Cleavable linkers, often paired with self-immolative spacers, are engineered to achieve this "traceless" release.[6][9]

-

The Bystander Effect: A key advantage of cleavable linkers is their ability to mediate the "bystander effect."[9][10][11] Upon release, if the payload is membrane-permeable, it can diffuse out of the targeted antigen-positive cell and kill adjacent antigen-negative tumor cells.[10][11][] This is critical for treating heterogeneous tumors where antigen expression is varied.[11][13][14]

-

Expanded Target Scope: Certain linkers can be cleaved extracellularly in the TME, alleviating the strict requirement for ADC internalization and opening the door to a wider range of target antigens.[15][16]

The core challenge in designing a cleavable linker is achieving a delicate balance: it must be robust enough to prevent premature payload release in circulation (which leads to systemic toxicity) yet labile enough to ensure efficient cleavage at the target site.[3][][5][17]

Major Classes of Cleavable Linkers: Mechanisms and Methodologies

The field has converged on several primary cleavage strategies that exploit the unique physiological differences between the systemic circulation and the tumor milieu.

pH-Sensitive Linkers: Exploiting the Acidic Environment

One of the earliest strategies in ADC development involved linkers that are labile in acidic conditions.[][19] This approach leverages the lower pH of endosomal (pH 5.0-6.5) and lysosomal (pH 4.5-5.0) compartments compared to the bloodstream (pH ~7.4).[20][21][]

-

Core Chemistry: The Hydrazone Bond The most common acid-cleavable linker is the hydrazone.[3][6][21] It is formed by the reaction of a ketone and a hydrazine. Under acidic conditions, the hydrazone bond is hydrolyzed, releasing the payload.[20][][23]

-

Expert Insights & Causality: While conceptually straightforward, first-generation hydrazone linkers suffered from insufficient plasma stability, leading to premature drug release and off-target toxicity.[17][] Research has shown that modulating the electronic properties and steric hindrance around the hydrazone bond can significantly improve stability.[][23] For instance, ADCs like gemtuzumab ozogamicin and inotuzumab ozogamicin successfully utilized this chemistry.[21] The primary advantage remains its utility for targets with poor internalization or for enabling a potent bystander effect.[21]

-

Preparation of Buffers: Prepare a panel of buffers at various pH values, e.g., pH 7.4 (phosphate-buffered saline, PBS) to mimic blood and pH 5.0 (acetate buffer) to mimic the lysosomal environment.

-

Incubation: Incubate the ADC (e.g., at 1 mg/mL) in each buffer at 37°C.

-

Time-Point Sampling: At designated time points (e.g., 0, 2, 6, 24, 48 hours), withdraw an aliquot from each incubation mixture.

-

Quenching: Immediately quench the hydrolysis by adding a neutralizing buffer (e.g., Tris-HCl, pH 8.0) and placing the sample on ice.

-

Analysis of Free Drug: Quantify the amount of released payload in each sample. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard method.

-

Column: C18 column.

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

-

Detection: UV spectrophotometry at a wavelength appropriate for the payload.

-

-

Data Analysis: Plot the percentage of released drug versus time for each pH condition. Calculate the hydrolysis half-life (t½) at each pH to determine the linker's pH sensitivity and stability.

Redox-Sensitive Linkers: Capitalizing on the Intracellular Reducing Potential

This strategy exploits the significant difference in glutathione (GSH) concentration between the extracellular space (~5 µM) and the intracellular cytoplasm (~1-10 mM).[][25]

-

Core Chemistry: The Disulfide Bond Disulfide bonds (-S-S-) are stable in the oxidizing environment of the bloodstream but are readily cleaved by reducing agents like GSH inside the cell.[][] This cleavage releases a thiolated form of the payload.

-

Expert Insights & Causality: The kinetics of disulfide bond cleavage can be finely tuned by introducing steric hindrance adjacent to the bond.[6] For example, linkers like SPDB (containing a hindered dimethylphenyl group) show greater plasma stability compared to less hindered linkers like SPP. This ability to modulate the release rate is a key advantage, allowing for optimization based on the payload's potency and the target's biology.[6]

Caption: Intracellular cleavage of a disulfide linker by high concentrations of glutathione (GSH).

Enzyme-Sensitive Linkers: Leveraging Biological Catalysts

Enzymatically cleavable linkers are perhaps the most widely used and successful class, offering high plasma stability and specific release mechanisms.[][27][28]

This approach utilizes short peptide sequences that are substrates for proteases, such as Cathepsin B, which are abundant in the lysosomes of tumor cells.[7][29][]

-

Core Chemistry: Valine-Citrulline (Val-Cit) The dipeptide valine-citrulline (Val-Cit) is the most successful and clinically validated protease-cleavable linker.[8][29][31] It is remarkably stable in human plasma but is efficiently cleaved by Cathepsin B upon ADC internalization and trafficking to the lysosome.[16][32]

-

The Self-Immolative Spacer: The Val-Cit sequence is typically connected to a p-aminobenzyl carbamate (PABC) spacer.[20][27][33] After Cathepsin B cleaves the citrulline, the PABC undergoes a spontaneous 1,6-elimination, ensuring the release of the payload in its unmodified, active form. This self-immolative step is critical for efficacy.[33]

This newer class of linkers is cleaved by β-glucuronidase, an enzyme found at high concentrations in the TME and lysosomes.[34][35][36]

-

Expert Insights & Causality: β-glucuronide linkers offer distinct advantages. They are highly hydrophilic, which can help mitigate aggregation issues often seen with ADCs carrying hydrophobic payloads.[34][35] Their stability in plasma is excellent, with reported half-lives of over 80 days.[37][38] The high activity of β-glucuronidase in necrotic areas of tumors makes these linkers particularly effective for inducing a strong bystander effect.[36]

-

Reagent Preparation:

-

Reconstitute human liver Cathepsin B enzyme in an appropriate assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with DTT as a reducing agent).

-

Prepare the ADC stock solution in the same buffer.

-

-

Assay Setup: In a microplate, combine the assay buffer, the ADC (e.g., to a final concentration of 10 µM), and initiate the reaction by adding Cathepsin B (e.g., to a final concentration of 1 µM). Include a control well with no enzyme.

-

Incubation: Incubate the plate at 37°C.

-

Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction in designated wells by adding a protease inhibitor (e.g., E-64) or a strong acid.

-

Analysis: Analyze the samples by LC-MS to identify and quantify the released payload and any linker-payload metabolites.[] This provides definitive confirmation of the cleavage site and rate.

-

Data Analysis: Plot the concentration of the released payload against time to determine the initial rate of cleavage. This data is crucial for comparing the efficiency of different peptide sequences.[29]

Data Summary and Comparative Analysis

Choosing the optimal cleavable linker requires a multi-parameter assessment of stability, cleavage kinetics, and resulting biological activity.[][5]

| Linker Type | Cleavage Trigger | Typical Location | Plasma Stability | Key Advantage | Representative ADC (Linker) |

| Hydrazone | Low pH (4.5-5.5) | Endosome/Lysosome | Moderate | Effective bystander killing[21] | Gemtuzumab ozogamicin |

| Disulfide | High GSH (1-10 mM) | Cytoplasm | Good to Excellent | Tunable release kinetics via steric hindrance[6] | Ravtansine (DM4) Conjugates |

| Val-Cit Peptide | Cathepsin B | Lysosome | Excellent | High plasma stability, clinically validated[29][31] | Brentuximab vedotin (Val-Cit) |

| β-Glucuronide | β-glucuronidase | Lysosome/TME | Excellent | Hydrophilic, potent bystander effect[34][35] | T-DXd (GGFG peptide is also key) |

Advanced Considerations and Future Perspectives

The field of cleavable linker technology is continually evolving. Current research focuses on:

-

Dual-Trigger Linkers: Linkers that require two independent signals for cleavage (e.g., low pH and a specific enzyme) to further enhance tumor specificity.

-

Novel Enzymatic Substrates: Exploring linkers sensitive to other tumor-associated enzymes like legumain or plasmin offers new avenues for selective payload release.[29][32]

-

Caspase-Cleavable Linkers: A novel strategy uses linkers cleaved by caspase-3, an enzyme activated during apoptosis. This can create a positive feedback loop, where initial cell killing triggers more payload release in the TME, amplifying the bystander effect.[13]

The ultimate goal is to create a linker that is perfectly silent in circulation and maximally efficient at releasing its payload within the tumor. The choice of linker is not a one-size-fits-all decision; it must be carefully matched with the payload's properties, the antibody's target, and the specific biology of the cancer being treated.[][5][35] A deep understanding of these chemical and biological principles is essential for the successful development of the next generation of highly effective and safe ADCs.

References

-

NJ Bio, Inc. (n.d.). Linkers for ADCs. Retrieved from [Link]

-

Jeffrey, S. C., et al. (2006). Development and properties of beta-glucuronide linkers for monoclonal antibody-drug conjugates. Journal of Medicinal Chemistry. Retrieved from [Link]

-

ADC Review. (2019, July 13). A Review of Cleavable Linkers. Retrieved from [Link]

-

Bargh, J. D., et al. (2019). Cleavable linkers in antibody–drug conjugates. Chemical Society Reviews. Retrieved from [Link]

-

Bargh, J. D., et al. (2019). Cleavable linkers in antibody-drug conjugates. PubMed. Retrieved from [Link]

-

Creative Biolabs. (n.d.). β-Glucuronide Linkers | Enzymatically Cleavable ADC Technology for Enhanced Stability. Retrieved from [Link]

-

Jeffrey, S. C., et al. (2010). Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

Lu, D., et al. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. MDPI. Retrieved from [Link]

-

Beck, A., et al. (2015). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Pharmaceutical Research. Retrieved from [Link]

-

Beck, A., et al. (2015). Antibody drug conjugates: design and selection of linker, payload and conjugation chemistry. PubMed. Retrieved from [Link]

-

Bargh, J. D., et al. (2019). Cleavable linkers in antibody–drug conjugates. ResearchGate. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Enzymatically Cleavable Linkers. Retrieved from [Link]

-

Wakankar, A., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs. Retrieved from [Link]

-

Su, D., et al. (2023). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

Creative Biolabs. (n.d.). pH-Sensitive Linker Synthesis Service. Retrieved from [Link]

-

An, Z., et al. (2022). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Kim, H., et al. (2025). Enhancing the bystander effect of antibody-drug conjugate by using a novel caspase-3 cleavable peptide linker to overcome tumor heterogeneity. PubMed. Retrieved from [Link]

-

Karale, M., et al. (2021). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Molecules. Retrieved from [Link]

-

Li, Y., et al. (2025). Bystander effect in antibody-drug conjugates: Navigating the fine line in tumor heterogeneity. Critical Reviews in Oncology/Hematology. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody-Drug Conjugates. Retrieved from [Link]

-

D'Souza, A. A., et al. (2023). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. MDPI. Retrieved from [Link]

-

GeneMedi. (n.d.). Main elements of antibody-drug conjugate (ADC):Linker (cleavable/non-cleavable, structure and mechanism). Retrieved from [Link]

-

Wu, H., et al. (2016). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Journal of the American Chemical Society. Retrieved from [Link]

-

D'Souza, A. A., et al. (2023). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Pharmaceuticals. Retrieved from [Link]

-

BioPharm International. (2015, February 1). Tackling Analytical Method Development for ADCs. Retrieved from [Link]

-

Lu, D., et al. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. International Journal of Molecular Sciences. Retrieved from [Link]

-

SigutLabs. (2025, April 22). What Makes a Good Linker for Antibody-Drug Conjugates?. Retrieved from [Link]

Sources

- 1. Antibody drug conjugates: design and selection of linker, payload and conjugation chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. adcreview.com [adcreview.com]

- 5. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]

- 6. njbio.com [njbio.com]

- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 8. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 9. What are ADC Linkers? | BroadPharm [broadpharm.com]

- 10. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]

- 11. benchchem.com [benchchem.com]

- 13. Enhancing the bystander effect of antibody-drug conjugate by using a novel caspase-3 cleavable peptide linker to overcome tumor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bystander effect in antibody-drug conjugates: Navigating the fine line in tumor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 16. mdpi.com [mdpi.com]

- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 19. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]

- 21. pH-Sensitive Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 23. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 27. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]

- 29. pubs.acs.org [pubs.acs.org]

- 31. genemedi.net [genemedi.net]

- 32. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 34. β-Glucuronide Linkers | Enzymatically Cleavable ADC Technology for Enhanced Stability - Creative Biolabs [creativebiolabs.net]

- 35. mdpi.com [mdpi.com]

- 36. What Makes a Good Linker for Antibody-Drug Conjugates? - SigutLabs [sigutlabs.com]

- 37. Development and properties of beta-glucuronide linkers for monoclonal antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Rational Design and Hypothetical Development of a Novel Peptide-Drug Conjugate: HS-(CH2)3CO-L-Ala-D-Ala-L-Ala-NH-CH2-S-(CH2)5-CO-DM

Abstract

The landscape of targeted therapeutics is continually evolving, with peptide-drug conjugates (PDCs) emerging as a promising modality that bridges the gap between small molecules and larger biologics.[1] This guide delves into the conceptualization, design, and hypothetical development of a novel PDC, HS-(CH2)3CO-L-Ala-D-Ala-L-Ala-NH-CH2-S-(CH2)5-CO-DM. While this specific molecule does not have a documented public history, its architecture serves as an exemplary case study in the principles of rational drug design. We will deconstruct its components, elucidate the scientific rationale behind their selection, and propose a comprehensive workflow for its synthesis, characterization, and preclinical evaluation. This document is intended for researchers, chemists, and drug development professionals seeking to understand the intricate process of creating next-generation targeted therapies.

Introduction to a Bespoke Peptide-Drug Conjugate

The quest for therapeutic agents with high specificity and potent efficacy, while minimizing off-target toxicity, has led to the development of sophisticated molecular constructs. Peptide-drug conjugates (PDCs) represent a strategic approach, leveraging the targeting capabilities of peptides to deliver highly potent cytotoxic agents directly to diseased cells.[2] The subject of this guide, this compound, is a hypothetical PDC designed with these principles in mind. Its structure suggests a tripartite system: a peptide for targeting, a linker system for conjugation and drug release, and a cytotoxic payload.

Deconstruction of the Molecular Architecture

A thorough analysis of each component of the PDC is crucial to understanding its intended function and the expertise embedded in its design.

The Targeting Moiety: L-Ala-D-Ala-L-Ala Peptide

The choice of a peptide sequence is paramount for the success of a PDC. The L-Ala-D-Ala-L-Ala sequence, while simple, incorporates a key feature for metabolic stability: a D-amino acid.

-

Rationale for D-Alanine Inclusion: Peptides composed solely of L-amino acids are often susceptible to rapid degradation by proteases in vivo. The incorporation of a D-alanine residue is a well-established strategy to confer resistance to enzymatic cleavage, thereby prolonging the plasma half-life of the peptide and increasing its chances of reaching the target tissue.

-

The D-Ala-D-Ala Motif: This specific dipeptide sequence is a cornerstone in the biosynthesis of bacterial cell walls.[3][4] It is the recognition site for transpeptidases, the enzymes responsible for cross-linking peptidoglycan chains. While in this PDC it is not intended for antibacterial purposes, its unique stereochemistry could be exploited for selective uptake by cells with specific transport mechanisms or as a novel targeting motif for receptors that recognize non-canonical peptide structures.

The Bifunctional Thiol Linker System

The linker is a critical component that connects the peptide to the cytotoxic payload. Its design dictates the stability of the conjugate in circulation and the mechanism of drug release at the target site.[5] The proposed structure features a linker system with two thiol-containing moieties: a 3-mercaptopropionyl group at the N-terminus of the peptide and a 6-mercaptohexanoic acid derivative.

-

3-Mercaptopropionyl Group (HS-(CH2)3CO-): This N-terminal modification introduces a free thiol group. Such groups are known to act as antioxidants and free radical scavengers.[6] In the context of this PDC, its primary role is likely to participate in the formation of a disulfide bond with the second thiol group of the linker, creating a cleavable linkage.

-

6-Mercaptohexanoic Acid Derivative (-NH-CH2-S-(CH2)5-CO-): This component serves as the backbone of the linker. 6-Mercaptohexanoic acid is a versatile linker used for bioconjugation, often to attach molecules to gold surfaces or to other biomolecules.[7] The thiol group provides a point of attachment for the peptide via a disulfide bond, while the carboxylic acid end is used to conjugate the drug molecule, likely through an amide bond. The diamine component (-NH-CH2-S-) provides the linkage to the peptide.

The presence of two thiol groups strongly suggests that the peptide and the drug-linker complex are joined by a disulfide bond. Disulfide linkers are designed to be stable in the bloodstream but are readily cleaved in the reducing environment of the cell's cytoplasm, where the concentration of glutathione is high.[5] This ensures that the cytotoxic payload is released primarily inside the target cells.

The Cytotoxic Payload: "DM"

The "DM" in the chemical name most likely refers to a derivative of maytansine, a class of highly potent cytotoxic agents. Specifically, DM1 (mertansine) is a well-known maytansinoid used in several antibody-drug conjugates (ADCs), such as Cantuzumab mertansine.[8]

-

Mechanism of Action: DM1 exerts its cytotoxic effect by inhibiting tubulin polymerization, a critical process for forming the microtubules that make up the mitotic spindle. By disrupting microtubule dynamics, DM1 arrests the cell cycle in the G2/M phase, leading to apoptosis.

-

Rationale for Use in Conjugates: The high potency of DM1 (sub-nanomolar IC50 values) makes it an ideal payload for targeted delivery. Its toxicity is contained by keeping it conjugated and inactive until it is released inside the cancer cell, thereby minimizing damage to healthy tissues.[2]

Alternatively, "DM1" could also stand for Myotonic Dystrophy type 1, a genetic disorder. Small molecules are being investigated as therapeutics for DM1 by targeting the toxic RNA repeats that cause the disease.[9][10][11][12] However, given the classic structure of a peptide-linker-payload, the interpretation of DM as a cytotoxic drug like DM1 is more probable in this context.

Proposed Discovery and Development Workflow

The development of a novel PDC is a multi-step process that requires expertise in peptide chemistry, bioconjugation, and pharmacology.

Rational Design and Synthesis

The synthesis of the proposed PDC would be a multi-stage process, beginning with the solid-phase synthesis of the peptide, followed by the synthesis of the linker-drug conjugate, and finally the conjugation of the two components.

-

Resin Preparation: Start with a Rink Amide resin to yield a C-terminal amide upon cleavage.

-

Fmoc Deprotection: Swell the resin in dimethylformamide (DMF). Treat with 20% piperidine in DMF to remove the Fmoc protecting group from the resin.

-

Amino Acid Coupling:

-

Couple Fmoc-L-Ala-OH using a coupling agent like HBTU/HOBt in the presence of a base such as DIEA.

-

Repeat the deprotection and coupling steps for Fmoc-D-Ala-OH and then Fmoc-L-Ala-OH.

-

-

N-terminal Modification:

-

After the final Fmoc deprotection, couple 3-(tritylthio)propionic acid to the N-terminus of the peptide.

-

-

Cleavage and Deprotection:

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to cleave the peptide from the resin and remove all protecting groups, including the trityl group from the thiol.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.

-

Linker-Payload Synthesis: Synthesize the 6-mercaptohexanoic acid-DM1 conjugate. This involves activating the carboxylic acid of 6-mercaptohexanoic acid and reacting it with the amine group on DM1. The thiol group would be protected during this step.

-

Disulfide Bond Formation: React the purified peptide, HS-(CH2)3CO-L-Ala-D-Ala-L-Ala-NH2, with the protected linker-payload conjugate under conditions that favor disulfide bond formation (e.g., oxidation in a buffered solution).

-

Final Purification: Purify the final PDC using RP-HPLC to separate it from any unreacted starting materials or side products.

Purification and Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the final PDC.

| Analytical Method | Purpose | Expected Result |

| RP-HPLC | Purity assessment | A single major peak indicating >95% purity. |

| Mass Spectrometry (ESI-MS) | Molecular weight confirmation | Observed mass should match the calculated mass of the full conjugate. |

| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation | Spectra should be consistent with the proposed structure of the PDC. |

| Amino Acid Analysis | Peptide sequence verification | Correct stoichiometric ratio of L-Ala and D-Ala. |

Preclinical Evaluation

A series of in vitro and in vivo experiments would be necessary to evaluate the therapeutic potential of the PDC.

-

Cell Line Selection: Choose a panel of cancer cell lines with varying expression levels of the putative target receptor for the L-Ala-D-Ala-L-Ala peptide.

-

Cytotoxicity Assay (MTT or CellTiter-Glo):

-

Plate the cancer cells and treat with increasing concentrations of the PDC, the free drug (DM1), and the unconjugated peptide.

-

Incubate for 72 hours.

-

Measure cell viability to determine the IC50 value for each compound.

-

-

Internalization Assay:

-

Synthesize a fluorescently labeled version of the PDC.

-

Treat cells with the labeled PDC and visualize its uptake using confocal microscopy or flow cytometry.

-

-

Mechanism of Action Studies:

-

Perform cell cycle analysis by flow cytometry to confirm cell cycle arrest in G2/M phase.

-